N-(3-methoxyphenyl)-4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N~1~-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the methoxyphenyl and methylpiperazino groups through nucleophilic substitution reactions.
Amidation: The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: can be compared with other pyrazinecarboxamide derivatives, such as:
Uniqueness
The uniqueness of N1-(3-METHOXYPHENYL)-4-[4-METHYL-6-(4-METHYLPIPERAZINO)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H31N7O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C22H31N7O2/c1-17-15-20(27-9-7-26(2)8-10-27)25-21(23-17)28-11-13-29(14-12-28)22(30)24-18-5-4-6-19(16-18)31-3/h4-6,15-16H,7-14H2,1-3H3,(H,24,30) |
InChI Key |
OHKSIVFQJVTEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)N4CCN(CC4)C |
Origin of Product |
United States |
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